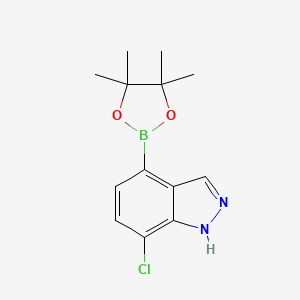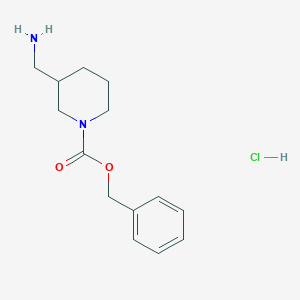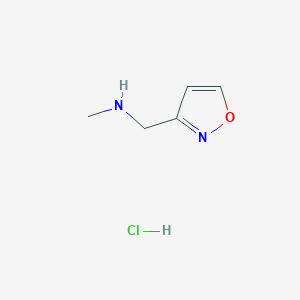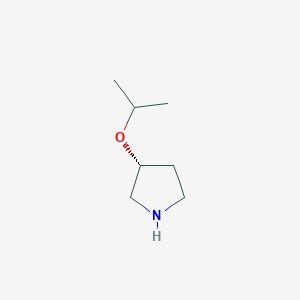
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Vue d'ensemble
Description
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (6EPQC) is a synthetic compound that has been studied for its potential applications in scientific research. 6EPQC is a derivative of quinoline, a heterocyclic aromatic compound, and is often used as a starting material in organic synthesis. It has been used in a broad range of applications, including as a photoinitiator in the production of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- A study discussed the synthesis of pyridine and fused pyridine derivatives, including reactions that could be related to the synthesis of compounds similar to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride. This includes the formation of isoquinoline and pyrido derivatives through various chemical reactions (Al-Issa, 2012).
Fluorescence and Chromatography Applications
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally similar to this compound, was found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry for related compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Luminescent Properties and Coordination Chemistry
- A study on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with extended coordination capabilities derived from quinoline and pyridine demonstrated luminescent properties. Such complexes can be applied in the synthesis of biarylaldehydes and arylquinolines, indicating potential applications in coordination chemistry and material science for related compounds (Xu et al., 2014).
Photoluminescent Coordination Polymers
- The use of an organic ligand related to this compound led to the formation of a photoluminescent copper(II) coordination polymer, demonstrating applications in the creation of photoluminescent materials with potential use in optoelectronics and molecular electronics (Twaróg, Hołyńska, & Kochel, 2020).
Antibacterial and Antifungal Applications
- Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, which could be structurally related to this compound, showed antibacterial and antifungal activities. This suggests possible applications in the development of new antimicrobial agents (Rajendran & Karvembu, 2002).
Propriétés
IUPAC Name |
6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXUDJDKPEAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B3026906.png)








![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride](/img/structure/B3026922.png)


